![molecular formula C14H10BrN3O3 B6496328 3-bromo-N'-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide CAS No. 316136-46-6](/img/structure/B6496328.png)
3-bromo-N'-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
3-Bromo-N'-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide (BNM) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. BNM has been used for numerous applications in organic synthesis and in the development of novel drugs and pharmaceuticals. It is a versatile compound that has been used for a variety of purposes, including the synthesis of pharmaceuticals, the development of new drugs, and the study of its biochemical and physiological effects.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-BROMO-N’-[(1E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE:
Antimicrobial Agents
Research has shown that hydrazide derivatives, including 3-bromo-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics .
Anticancer Activity
Studies have indicated that this compound may have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation. This makes it a promising candidate for further research in cancer therapy .
Anti-inflammatory Agents
The anti-inflammatory potential of hydrazide derivatives has been explored in various studies. 3-bromo-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide has shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Pharmaceutical Intermediates
3-bromo-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide is also used as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility in chemical reactions makes it a valuable building block in drug development.
Antimicrobial properties of hydrazide derivatives Anticancer potential of hydrazide derivatives Anti-inflammatory properties of hydrazide derivatives : Antioxidant properties of hydrazide derivatives : Enzyme inhibition by hydrazide derivatives : Material science applications of hydrazide derivatives : Agricultural applications of hydrazide derivatives : Pharmaceutical intermediates
Mechanism of Action
Target of Action
The primary target of the compound 3-BROMO-N’-[(1E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process .
Mode of Action
It is believed that the compound interacts with its target enzyme, potentially inhibiting its function
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway by interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ
properties
IUPAC Name |
3-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-6-3-5-10(8-12)14(19)17-16-9-11-4-1-2-7-13(11)18(20)21/h1-9H,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIRRTQVEDLIAQ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-bromo-N'-(2-nitrobenzylidene)benzohydrazide |
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